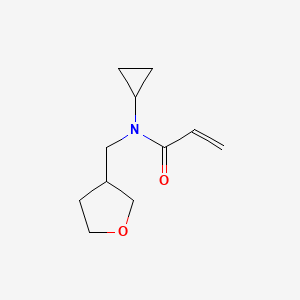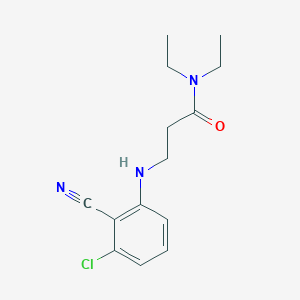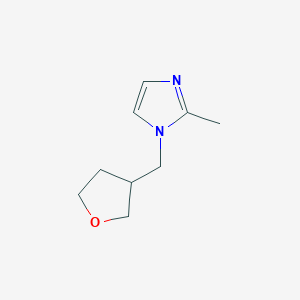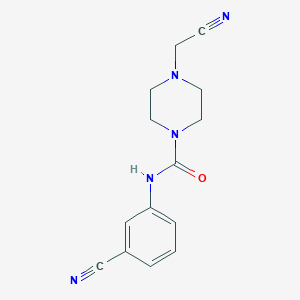![molecular formula C11H15N3S B7575838 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole, also known as MIMT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole also modulates the activity of various enzymes and proteins involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In vivo, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to improve cognitive function and to protect against neurodegenerative diseases. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has also been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole is also stable under a wide range of conditions, making it suitable for use in various assays. However, there are also limitations to the use of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole. One area of research is the development of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole-based materials with unique properties for use in various applications. Another area of research is the investigation of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole as a potential therapeutic agent for neurodegenerative diseases and cancer. Further studies are also needed to elucidate the mechanism of action of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole and to identify any potential side effects or toxicity.
Synthesemethoden
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole can be synthesized using a multi-step process that involves the reaction of 2-methylimidazole with chloroacetic acid, followed by the reaction of the resulting intermediate with 2-bromo-2-methylpropane and thioacetamide. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been investigated for its anti-inflammatory and anti-cancer properties. In pharmacology, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to have neuroprotective effects and to improve cognitive function. In material science, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-8(2)11-13-10(7-15-11)6-14-5-4-12-9(14)3/h4-5,7-8H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLXLHFJNGDQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CSC(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

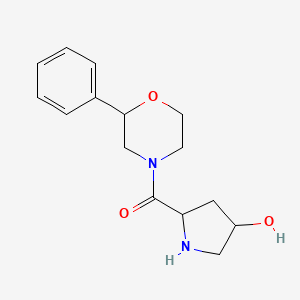

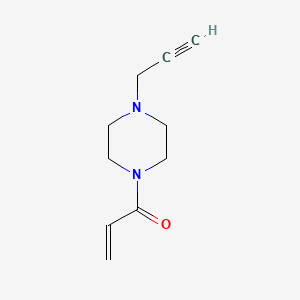
![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)
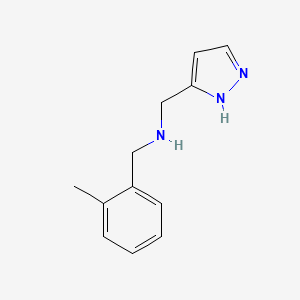

![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)
![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)
